4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid
CAS No.:
Cat. No.: VC13115125
Molecular Formula: C13H9Cl2NO4S
Molecular Weight: 346.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9Cl2NO4S |
|---|---|
| Molecular Weight | 346.2 g/mol |
| IUPAC Name | 4-[(2,4-dichlorophenyl)sulfonylamino]benzoic acid |
| Standard InChI | InChI=1S/C13H9Cl2NO4S/c14-9-3-6-12(11(15)7-9)21(19,20)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18) |
| Standard InChI Key | KGEOMZQARNECNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 4-{[(2,4-dichlorophenyl)sulfonyl]amino}benzoic acid. Its molecular formula is C₁₃H₉Cl₂NO₄S, with a molecular weight of 346.19 g/mol. The structure consists of a benzoic acid group (carboxylic acid at position 4) and a sulfonamide bridge connecting the benzene ring to a 2,4-dichlorophenyl group (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂NO₄S |
| Molecular Weight | 346.19 g/mol |
| IUPAC Name | 4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid |
| SMILES | O=C(O)C1=CC=C(N(S(=O)(=O)C2=CC=C(Cl)C=C2Cl)C)C=C1 |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process common to sulfonamide derivatives:
-
Sulfonylation of 4-Aminobenzoic Acid:
Reacting 4-aminobenzoic acid with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF . -
Purification:
Crude product isolation via acid precipitation, followed by recrystallization from ethanol/water or chromatographic methods .
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Pyridine (1.2 equiv) |
| Temperature | 0–25°C (room temperature) |
| Reaction Time | 4–6 hours |
Industrial Scalability
The patent CN101066943A highlights methods for scaling sulfonyl chloride reactions, emphasizing cost-effectiveness and high yields (>70%) through controlled stoichiometry and catalyst use (e.g., sulfuric acid) . Ice-water quenching and recrystallization ensure purity (>99%) suitable for pharmaceutical intermediates .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in water (<0.1 mg/mL at 25°C) .
-
Stability: Stable under ambient conditions but may hydrolyze under strong acidic/basic conditions due to the sulfonamide linkage .
Thermal Properties
-
Melting Point: Estimated 210–220°C (based on analogs like 2-{(4-chlorobenzyl)sulfonamido}benzoic acid, mp 232–234°C) .
-
Thermogravimetric Analysis (TGA): Decomposition above 250°C, consistent with sulfonamide thermal stability .
Biological Activity and Applications
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume